1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE
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Overview
Description
1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE is a chemical compound with the molecular formula C18H19N3O3 and a molecular weight of 325.36176 g/mol . It is characterized by the presence of a nitro group, a methyl group, and a benzoyl group attached to a piperazine ring, which is further substituted with a phenyl group .
Preparation Methods
The synthesis of 1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE typically involves the reaction of 3-nitro-2-methylbenzoic acid with 4-phenylpiperazine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like iron and hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE can be compared with other similar compounds, such as:
1-{3-Nitrobenzoyl}-4-phenylpiperazine: Lacks the methyl group, which may influence its reactivity and biological activity.
1-{3-Nitro-2-methylbenzoyl}-4-methylpiperazine: Substituted with a methyl group on the piperazine ring, which may alter its chemical properties and interactions.
1-{3-Nitro-2-methylbenzoyl}-4-phenylmorpholine:
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4g/mol |
IUPAC Name |
(2-methyl-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19N3O3/c1-14-16(8-5-9-17(14)21(23)24)18(22)20-12-10-19(11-13-20)15-6-3-2-4-7-15/h2-9H,10-13H2,1H3 |
InChI Key |
PQJSYUUSBWXPLA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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